![molecular formula C29H29F6N3S B171684 N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1240466-16-3](/img/structure/B171684.png)

N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea” is a (thio)urea derivative . Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

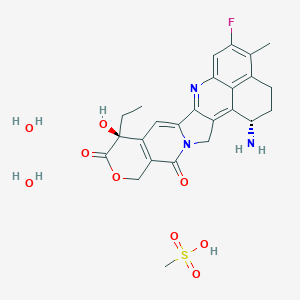

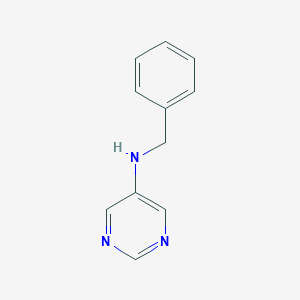

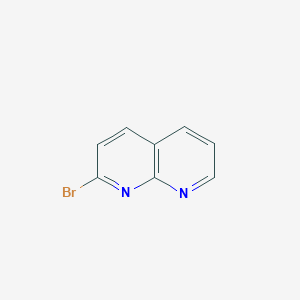

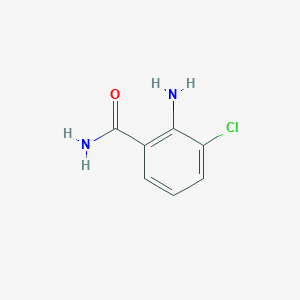

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group attached to a thiourea group, which is further attached to a phenyl group with two trifluoromethyl groups . The presence of these groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis

As a (thio)urea derivative, this compound can act as an organocatalyst, promoting various organic transformations . It can activate substrates and stabilize partially developing negative charges in the transition states, which is a key feature of (thio)urea derivatives .Aplicaciones Científicas De Investigación

Coordination Chemistry and Structural Applications

Thioureas are extensively used as ligands in coordination chemistry due to their ability to form stable complexes with various metals. These complexes are studied for their structural properties and potential applications in catalysis and material science. The effect of nitrogen substituents on hydrogen-bonding interactions significantly influences the coordination properties of these ligands, showcasing their versatility in forming novel compounds with unique properties (Saeed, Flörke, & Erben, 2014).

Biological and Medicinal Applications

Research has demonstrated the promising biological activities of thiourea derivatives, including antimicrobial, antiviral, and anticancer properties. These compounds are subjects of high-throughput screening assays and structure–activity analyses to identify potential therapeutic agents. The diverse chemical nature of thioureas allows for the exploration of various biological pathways and mechanisms, making them valuable tools in drug discovery and development (Hossain et al., 2020).

Environmental and Sensor Technologies

Thioureas have been applied in environmental science, particularly in the development of chemosensors for detecting pollutants and hazardous substances. Their ability to form hydrogen bonds enables the creation of highly sensitive and selective sensors for various applications, including monitoring environmental pollutants and detecting biological molecules. This adaptability underscores the compound's potential in developing new sensor technologies for environmental protection and public health (Al-Saidi & Khan, 2022).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Direcciones Futuras

The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . This compound, with its ability to activate substrates and stabilize partially developing negative charges, could play a significant role in future research and applications of (thio)urea-based catalysts .

Propiedades

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dibenzylamino)cyclohexyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F6N3S/c30-28(31,32)22-15-23(29(33,34)35)17-24(16-22)36-27(39)37-25-13-7-8-14-26(25)38(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26H,7-8,13-14,18-19H2,(H2,36,37,39)/t25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJKVSGWNLVFSL-CLJLJLNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F6N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)